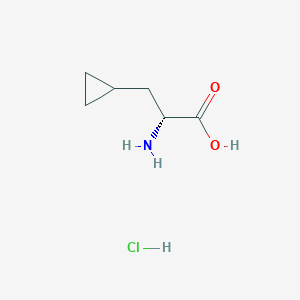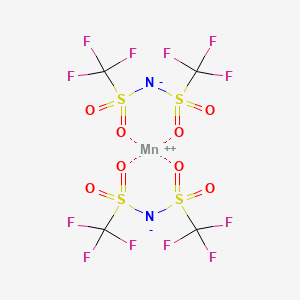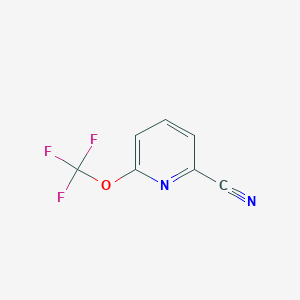
6-(Trifluoromethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)picolinonitrile: is a chemical compound with the following properties:
IUPAC Name: 6-(trifluoromethoxy)-2-pyridinecarbonitrile
Molecular Formula: CHFN
Molecular Weight: 188.11 g/mol
Description: It appears as a colorless to yellow powder or crystals or liquid and is stored in a refrigerator.
Preparation Methods
Synthetic Routes:: The synthetic route for 6-(Trifluoromethoxy)picolinonitrile involves the introduction of a trifluoromethoxy group onto a pyridine ring. While specific methods may vary, one common approach is the nucleophilic substitution of a suitable precursor with a trifluoromethoxy nucleophile.
Reaction Conditions::Precursor: A pyridine derivative (e.g., 2-pyridinecarbonitrile)
Reagent: Trifluoromethoxide (CFO)
Solvent: Appropriate solvent (e.g., DMF, DMSO)
Temperature: Reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production:: Unfortunately, detailed industrial production methods are not currently available.
Chemical Reactions Analysis
6-(Trifluoromethoxy)picolinonitrile can undergo various reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Substitution: Substitution reactions can occur at the pyridine ring.
Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., NBS), and reducing agents (e.g., LiAlH4).
Major products formed depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
6-(Trifluoromethoxy)picolinonitrile finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique properties.
Agrochemicals: It could be explored for pesticide or herbicide development.
Material Science: Researchers may investigate its use in materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers may compare 6-(Trifluoromethoxy)picolinonitrile with related pyridine derivatives to highlight its distinct features.
Sigma-Aldrich page on this compound . Additionally, you can explore other scientific literature for further insights .
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
InChI Key |
HHPHYAPBMRDWIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


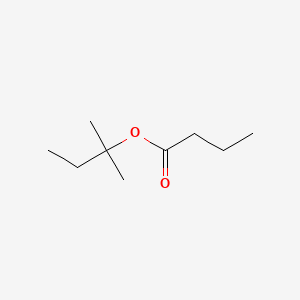
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
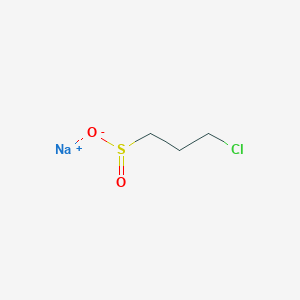
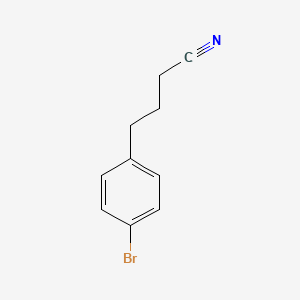
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
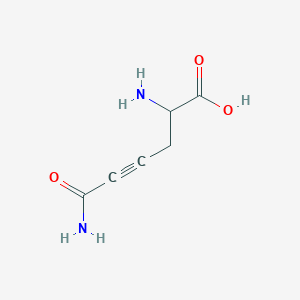
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

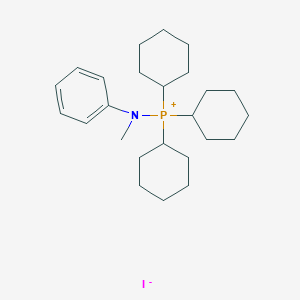

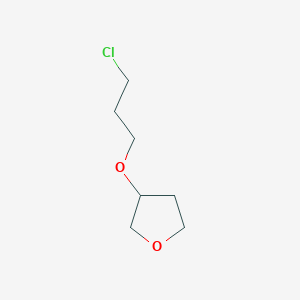
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
